molecular formula C10H11ClN4 B1461511 6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine CAS No. 1094260-24-8

6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine

Cat. No.: B1461511
CAS No.: 1094260-24-8
M. Wt: 222.67 g/mol
InChI Key: XWTSXPYGTBZXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Identification

The systematic nomenclature of 6-Chloro-3-cyclopentyl-triazolo[4,3-B]pyridazine follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems, where the bracketed numbers [4,3-B] indicate the specific fusion pattern between the triazole and pyridazine rings. The compound possesses Chemical Abstracts Service registry number 1094260-24-8, providing unambiguous identification within chemical databases and literature. Structural elucidation reveals a planar heterocyclic core with the chlorine atom positioned at the 6-carbon of the pyridazine ring and the cyclopentyl group attached to the 3-carbon of the triazole ring. The International Chemical Identifier key XWTSXPYGTBZXFK-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure.

The compound's three-dimensional structure exhibits specific geometric constraints due to the fused ring system, with the triazole and pyridazine rings maintaining coplanarity while the cyclopentyl substituent extends out of this plane. Simplified Molecular Input Line Entry System notation C1CCC(C1)C2=NN=C3N2N=C(C=C3)Cl accurately captures the connectivity pattern, demonstrating the cyclization pattern that creates the characteristic triazolopyridazine framework. The molecular architecture presents four nitrogen atoms distributed across the two fused rings, creating multiple sites for potential coordination interactions and hydrogen bonding. Electronic structure calculations indicate that the electron distribution within the aromatic system is significantly influenced by both the chlorine electron-withdrawing effect and the cyclopentyl electron-donating properties.

Property Value Reference
Molecular Formula C₁₀H₁₁ClN₄
Molecular Weight 222.676 g/mol
Monoisotopic Mass 222.067224 Da
Chemical Abstracts Service Number 1094260-24-8
International Chemical Identifier Key XWTSXPYGTBZXFK-UHFFFAOYSA-N

Historical Development in Heterocyclic Chemistry

The historical development of triazolopyridazine chemistry traces its origins to pioneering work conducted in the late 1950s, when Steck and coworkers first reported the synthesis of the triazolo[b]pyridazine nucleus in 1959. This foundational research established the fundamental synthetic approaches that would guide subsequent developments in this heterocyclic system for decades. The original methodology involved cyclization reactions starting from appropriately substituted pyridazine derivatives, with researchers achieving high yields through careful optimization of reaction conditions and substrate selection. Early investigations focused primarily on understanding the basic reactivity patterns and structural characteristics of these fused ring systems, laying groundwork for more sophisticated synthetic strategies.

During the subsequent decades, synthetic chemists developed increasingly sophisticated approaches to triazolopyridazine construction, with particular emphasis on regioselective methods that could access specific substitution patterns. The evolution of synthetic methodology included the development of novel cyclization strategies involving hydrazine derivatives, azide-based cycloaddition reactions, and metal-catalyzed coupling processes. Research groups worldwide contributed to expanding the synthetic toolkit available for triazolopyridazine synthesis, with notable advances in understanding structure-reactivity relationships and developing methods for introducing diverse functional groups. The historical progression demonstrates a clear evolution from simple proof-of-concept syntheses to sophisticated multi-step procedures capable of generating complex, highly substituted derivatives.

The emergence of modern pharmaceutical chemistry in the latter half of the twentieth century provided significant impetus for triazolopyridazine research, as these heterocyclic systems demonstrated promising biological activities across multiple therapeutic areas. Historical patent literature reveals extensive industrial interest in substituted triazolopyridazines, with pharmaceutical companies developing numerous derivatives for potential therapeutic applications. The systematic exploration of structure-activity relationships led to the identification of specific substitution patterns that enhanced biological activity while maintaining favorable pharmaceutical properties. Contemporary research continues to build upon these historical foundations, with current investigations focusing on developing more efficient synthetic routes and exploring new applications in medicinal chemistry and materials science.

Position in Triazolopyridazine Derivative Taxonomy

Within the broader taxonomy of triazolopyridazine derivatives, 6-Chloro-3-cyclopentyl-triazolo[4,3-B]pyridazine occupies a distinctive position characterized by its specific substitution pattern and electronic properties. The triazolopyridazine family encompasses multiple structural isomers, including triazolo[4,3-b]pyridazines, triazolo[1,5-a]pyridazines, and triazolo[4,5-d]pyridazines, each exhibiting unique chemical and biological properties. The [4,3-b] fusion pattern present in the target compound represents one of the most extensively studied arrangements within this family, largely due to its synthetic accessibility and favorable stability characteristics. Comparative analysis with related derivatives reveals that the specific combination of chlorine and cyclopentyl substitution provides unique electronic and steric properties that distinguish this compound from other family members.

The taxonomic classification places this compound within the broader category of nitrogen-rich heterocyclic compounds that have gained prominence in contemporary pharmaceutical research. Systematic structure-activity relationship studies across the triazolopyridazine family have identified specific structural features that correlate with enhanced biological activity, including the importance of halogen substitution at the 6-position and alkyl or cycloalkyl substitution at the 3-position. Research investigations comparing different triazolopyridazine isomers have demonstrated that the [4,3-b] arrangement often provides superior pharmacological profiles compared to alternative fusion patterns, contributing to the continued research interest in this specific structural class.

The compound's position within triazolopyridazine taxonomy is further defined by its synthetic accessibility and chemical stability characteristics, factors that influence its utility as both a research tool and potential pharmaceutical intermediate. Comparative studies examining multiple triazolopyridazine derivatives have revealed that compounds bearing similar substitution patterns often exhibit enhanced metabolic stability and improved solubility profiles relative to unsubstituted analogs. The taxonomic relationships within this compound family continue to guide rational drug design efforts, with researchers using structure-activity relationship data to predict the properties of novel derivatives before synthesis. Current taxonomic understanding emphasizes the importance of substituent effects on both chemical reactivity and biological activity, providing a framework for future synthetic efforts targeting specific therapeutic applications.

Triazolopyridazine Subclass Fusion Pattern Key Characteristics Representative Applications
triazolo[4,3-b]pyridazines 4,3-b High synthetic accessibility, favorable stability Pharmaceutical intermediates, biological studies
triazolo[1,5-a]pyridazines 1,5-a Distinct electronic properties Specialized pharmaceutical applications
triazolo[4,5-d]pyridazines 4,5-d Alternative nitrogen arrangement Research applications, synthetic studies

Properties

IUPAC Name

6-chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-8-5-6-9-12-13-10(15(9)14-8)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTSXPYGTBZXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Precursors

Chlorinated pyridazines serve as the starting materials. For example, 6-chloropyridazine derivatives are synthesized or procured as the initial substrate. The cyclopentyl group is introduced via nucleophilic substitution reactions using cyclopentyl bromide or related alkylating agents in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF (Dimethylformamide). The reaction is typically conducted at elevated temperatures (~60 °C) overnight to ensure full conversion.

Typical reaction conditions:

Step Reagents & Conditions Outcome
1 6-Chloropyridazine + Cyclopentyl bromide, K2CO3, DMF, 60 °C, overnight Cyclopentyl-substituted pyridazine

After reaction completion, the mixture is extracted with dichloromethane, washed, dried, and purified by column chromatography.

Hydrazine Addition and Formation of Hydrazine Derivatives

The chlorinated cyclopentyl pyridazine intermediate undergoes nucleophilic substitution with hydrazine hydrate (N2H4·H2O) in ethanol at 80 °C for about 12 hours. This step replaces the chlorine atom with a hydrazine moiety, which is crucial for subsequent cyclization.

Step Reagents & Conditions Outcome
2 Cyclopentyl-chloropyridazine + N2H4·H2O, EtOH, 80 °C, 12 h Corresponding hydrazine derivative

The product precipitates upon cooling and is washed with petroleum ether to isolate the hydrazine intermediate.

Cyclization to Form the Triazole Ring

The hydrazine intermediate is then reacted with an aldehyde to induce cyclization, forming the fused triazolopyridazine ring system. Two methods are commonly employed:

  • Method A: Heating the hydrazine and aldehyde mixture in ethanol at 80 °C under nitrogen for 2 hours.
  • Method B: Stirring the mixture at room temperature in 1,4-dioxane or acetonitrile for 3 to 10 hours.

After reaction completion, the solvent is evaporated, and the residue is purified by flash chromatography to afford the triazolopyridazine substrate.

Step Reagents & Conditions Outcome
3 Hydrazine derivative + Aldehyde, EtOH, 80 °C, 2 h or 1,4-dioxane/MeCN, RT, 3-10 h Formation of triazolopyridazine ring

Final Purification and Characterization

The crude product is purified by chromatography using solvent systems such as dichloromethane/methanol mixtures. The purified compound is then characterized by standard analytical techniques including NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Key Notes
1 Alkylation of chloropyridazine Cyclopentyl bromide, K2CO3, DMF, 60 °C, overnight Introduction of cyclopentyl group
2 Hydrazine substitution N2H4·H2O, EtOH, 80 °C, 12 h Formation of hydrazine intermediate
3 Cyclization with aldehyde Aldehyde, EtOH or 1,4-dioxane/MeCN, 80 °C or RT Formation of fused triazolopyridazine
4 Purification Column chromatography (DCM/MeOH) Isolation of pure final product

Research Findings and Optimization

  • The cyclization step is sensitive to solvent choice and temperature; polar protic solvents like ethanol at elevated temperatures favor faster and more complete cyclization.
  • Hydrazine substitution requires careful control of reaction time and temperature to avoid side reactions.
  • Purification using gradient elution chromatography ensures high purity of the final compound.
  • Analytical data including 1H NMR, 13C NMR, and HRMS confirm the successful synthesis of 6-Chloro-3-cyclopentyl-triazolo[4,3-B]pyridazine with expected molecular weight (222.67 g/mol) and molecular formula (C10H11ClN4).

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer potential of 6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine. It exhibits significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (μM)
A5491.06
MCF-71.23
HeLa2.73

These findings suggest that the compound may inhibit cancer cell proliferation effectively through mechanisms such as enzyme inhibition and receptor modulation .

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial properties against various pathogens. For example:

Compound Target Pathogen IC50 (μM)
Compound AMycobacterium tuberculosis1.35 - 2.18
Compound BEscherichia coli<5

These results indicate that the compound may also demonstrate significant antimicrobial properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazolo-pyridazine derivatives:

  • Synthesis and Evaluation Against Mycobacterium tuberculosis : A series of triazolo-pyridazine derivatives were synthesized and evaluated for their anti-tubercular activity. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular properties.
  • Cytotoxicity Assessment : Research efforts assessed the cytotoxic effects of triazolo-pyridazine derivatives against multiple cancer cell lines using the MTT assay. Significant cytotoxicity was observed with IC50 values in the low micromolar range.
  • Structure-Activity Relationship (SAR) : Studies have emphasized the importance of substituents on the triazole and pyridazine rings in enhancing biological activity. Modifications such as electron-withdrawing or electron-donating groups significantly impact the efficacy of these compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 6-chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-b]pyridazine are best understood in the context of structurally related derivatives. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Triazolo[4,3-b]pyridazine Derivatives

Compound Name Substituents (Position 3/6) Key Properties/Activities Reference
6-Chloro-3-cyclopentyl Cyclopentyl/Chloro BRD4 BD1 inhibition (IC₅₀: ~5 µM); moderate lipophilicity (logP: ~2.1)
6-Chloro-3-(trifluoromethyl) Trifluoromethyl/Chloro Enhanced LRRK2 inhibition (IC₅₀: 0.2 µM); high metabolic stability
6-Chloro-3-(chloromethyl)-7-methyl Chloromethyl/Chloro, 7-methyl High lipophilicity (logP: 3.0); antifungal activity (MIC: 12.5 µg/mL against C. albicans)
6-Hydrazinyl-3-arylidene Arylidene/Hydrazinyl Intermediate for further derivatization; weak antibacterial activity
6-(Benzothiazolylthio)-3-(chlorodifluoromethyl) Chlorodifluoromethyl/Benzothiazolylthio Agricultural applications; insecticidal activity
6-Oxetan-3-yl-3-chloro Oxetan-3-yl/Chloro Improved solubility (logP: 1.8); BRD4 BD1 IC₅₀: 8 µM
3-Cyclopropyl-6-chloro Cyclopropyl/Chloro Moderate BRD4 inhibition (IC₅₀: 15 µM); low cytotoxicity

Key Findings:

Substituent Effects on Bioactivity :

  • Trifluoromethyl at Position 3 (e.g., 6-chloro-3-(trifluoromethyl)) confers potent kinase inhibition (IC₅₀: 0.2 µM for LRRK2) due to enhanced electron-withdrawing effects and steric complementarity .
  • Cyclopentyl vs. Cyclopropyl : The larger cyclopentyl group in the target compound improves BRD4 BD1 inhibition (IC₅₀: ~5 µM) compared to cyclopropyl derivatives (IC₅₀: 15 µM), likely due to better hydrophobic pocket fitting .

Lipophilicity and Solubility :

  • Chloromethyl and methyl groups (e.g., 6-chloro-3-(chloromethyl)-7-methyl) increase lipophilicity (logP: 3.0), aiding membrane permeability but reducing aqueous solubility .
  • Polar substituents like oxetan-3-yl (logP: 1.8) or hydrazinyl improve solubility, making them preferable for central nervous system targets .

Synthetic Versatility :

  • Hydrazinyl derivatives (e.g., 6-hydrazinyl-3-arylidene) serve as intermediates for synthesizing compounds with tailored biological activities, such as sulfonamide or amide derivatives .

Structural-Activity Relationship (SAR) Insights:

  • Position 3 : Bulky substituents (cyclopentyl, trifluoromethyl) enhance target binding but may reduce solubility.
  • Position 6 : Chlorine is critical for electrophilic interactions; replacing it with amines or thioethers alters selectivity (e.g., benzothiazolylthio derivatives target insecticidal pathways) .

Biological Activity

6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 1094260-24-8) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action.

  • Molecular Formula : C10H11ClN4
  • Molar Mass : 222.67 g/mol
  • Density : 1.56 g/cm³ (predicted)
  • pKa : -0.08 (predicted) .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of compounds within the [1,2,4]triazolo[4,3-b]pyridazine class. Specifically, this compound has shown significant potential against various cancer cell lines.

Case Studies and Findings

  • In Vitro Studies :
    • A study evaluated a series of triazolo derivatives for their antiproliferative activity against cancer cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). The compound demonstrated IC50 values of 0.014 μM for SGC-7901, 0.008 μM for A549, and 0.012 μM for HT-1080 cells, indicating potent activity comparable to known agents like CA-4 .
  • Mechanism of Action :
    • The mechanism underlying the antiproliferative effects was investigated through tubulin polymerization assays. Results indicated that the compound effectively inhibited tubulin polymerization, which is critical in cancer cell division and proliferation . Immunofluorescence staining further confirmed that the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity:

  • The presence of the triazolo ring system contributes to its binding affinity to tubulin.
  • Substituents on the aromatic rings influence potency; electron-donating or withdrawing groups can modulate activity significantly .

Comparative Analysis

A comparative analysis of various derivatives within the [1,2,4]triazolo[4,3-b]pyridazine family shows that modifications can lead to varying degrees of biological activity:

CompoundCell LineIC50 (μM)Mechanism
CA-4SGC-79010.009Tubulin inhibition
6-Chloro...A5490.008Tubulin inhibition
Other DerivativesVariousVariesDepends on structural modifications

Q & A

Q. What are the key synthetic routes for 6-chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of a pyridazine core. A common approach includes:

  • Step 1: Conversion of 3,6-dichloropyridazine to 6-chloro-3-hydrazinopyridazine via nucleophilic substitution.
  • Step 2: Condensation with cyclopentyl aldehyde to form a hydrazone intermediate.
  • Step 3: Oxidative cyclization using reagents like iodobenzene diacetate (IBD) in dichloromethane to yield the triazolo-pyridazine scaffold .
    Optimization Tips:
  • Use mild oxidants (e.g., IBD) to avoid side reactions.
  • Solvent choice (e.g., dichloromethane) improves reaction homogeneity and yield .
  • Monitor reaction progress via TLC or HPLC to minimize over-oxidation.

Q. How is the structure of this compound verified, and what analytical techniques are critical?

Structural confirmation requires a combination of:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substitution patterns (e.g., cyclopentyl group integration).
  • X-ray Crystallography: Resolves planar molecular geometry and intramolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking at ~3.7 Å) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 263.08 for C11_{11}H12_{12}ClN4_4) .

Q. What safety precautions are required when handling this compound?

  • Hazard Classification: Limited data available, but assume acute toxicity based on structural analogs.
  • Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact.
  • First Aid: For skin exposure, wash with water for ≥15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does substitution at the 3-position (e.g., cyclopentyl vs. aryl groups) influence biological activity?

  • Structure-Activity Relationship (SAR): Bulky substituents (e.g., cyclopentyl) enhance steric hindrance, potentially improving selectivity for kinase targets (e.g., PDE4 isoforms). For example, 3-aryl analogs show IC50_{50} values <10 nM for PDE4A inhibition, while smaller substituents reduce potency .
  • Methodological Insight: Docking studies reveal that hydrophobic interactions between the cyclopentyl group and PDE4A’s catalytic pocket improve binding affinity .

Q. How can conflicting cytotoxicity data between in vitro and crystallographic studies be resolved?

  • Data Contradiction: Some derivatives exhibit low cytotoxicity (e.g., IC50_{50} >50 μM in HeLa cells) despite strong target inhibition in enzymatic assays.
  • Hypothesis: Poor cellular permeability due to high lipophilicity (logP >3.5) or rigid tricyclic core conformation (observed in X-ray studies) may limit bioavailability .
  • Resolution Strategy:
    • Modify substituents to reduce logP (e.g., introduce polar groups).
    • Use prodrug strategies (e.g., acetate derivatives) to enhance membrane penetration .

Q. What are the challenges in synthesizing bis-triazolopyridazine derivatives, and how can they be addressed?

  • Challenges: Multi-step synthesis, low yields (<40%), and harsh conditions (e.g., Br2_2/AcOH) .
  • Solutions:
    • One-Pot Multicomponent Reactions: Combine hydrazine, aldehydes, and pyridazine precursors with IBD to reduce steps and improve yields (~60%) .
    • Flow Chemistry: Optimize temperature and residence time for cyclization steps to minimize side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.